molecular formula C16H20IN3OS B11486499 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide

Cat. No.: B11486499
M. Wt: 429.3 g/mol
InChI Key: BHTUHXWKZYZTOK-UHFFFAOYSA-N
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Description

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom, two methyl groups, and a butanamide moiety attached to a pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Butanamide Moiety: The butanamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Methylation: The methyl groups are added through alkylation reactions using methyl iodide and a base such as potassium carbonate.

    Thioether Formation: The methylsulfanyl group is introduced by reacting the corresponding aryl halide with a thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are commonly used.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.

    Substitution: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide are used under conditions such as reflux in polar aprotic solvents.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Deiodinated Derivatives: Resulting from reduction reactions.

    Substituted Pyrazoles: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Protein Binding: Studied for its ability to bind to proteins and modulate their activity.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide
  • 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide
  • 4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide

Uniqueness

The presence of the iodine atom in 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide imparts unique reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding affinity to molecular targets and influence its pharmacokinetic properties.

Properties

Molecular Formula

C16H20IN3OS

Molecular Weight

429.3 g/mol

IUPAC Name

4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(2-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C16H20IN3OS/c1-11-16(17)12(2)20(19-11)10-6-9-15(21)18-13-7-4-5-8-14(13)22-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,18,21)

InChI Key

BHTUHXWKZYZTOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2SC)C)I

Origin of Product

United States

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